tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a hydroxyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, such as the use of osmium tetroxide or other oxidizing agents.
tert-Butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate or tert-butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Protection/Deprotection: The tert-butyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Protection/Deprotection: tert-Butyl chloroformate, tert-butyl bromide, acidic conditions for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand or a precursor for the synthesis of biologically active molecules. Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Unique due to its specific substitution pattern and functional groups.
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxyazepane-1-carboxylate: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
RIMYCVANDMMPSG-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)O |
Origin of Product |
United States |
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